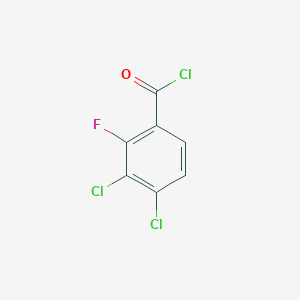

3,4-Dichloro-2-fluorobenzoyl chloride

Description

BenchChem offers high-quality 3,4-Dichloro-2-fluorobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloro-2-fluorobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dichloro-2-fluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3FO/c8-4-2-1-3(7(10)12)6(11)5(4)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDDHVSPIUHMSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)Cl)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 3,4-Dichloro-2-fluorobenzoyl Chloride: Properties and Synthetic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Synthesis

3,4-Dichloro-2-fluorobenzoyl chloride stands as a pivotal reagent in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its utility stems from a highly reactive acyl chloride functional group, strategically positioned on a polysubstituted benzene ring. The presence of three halogen atoms—two chlorine and one fluorine—imparts unique electronic properties that modulate the compound's reactivity and influence the biological activity and metabolic stability of its derivatives.[1]

This guide provides an in-depth exploration of the chemical properties, core reactivity, and field-proven synthetic protocols involving 3,4-Dichloro-2-fluorobenzoyl chloride. As senior application scientists, our goal is not merely to present methods, but to elucidate the underlying chemical principles that govern experimental choices, ensuring that each protocol is a self-validating system for achieving robust and reproducible outcomes.

Physicochemical Profile and Safe Handling

Table 1: Physicochemical Properties of 2,4-Dichloro-5-fluorobenzoyl Chloride

| Property | Value | Source(s) |

| CAS Number | 86393-34-2 | [1][2] |

| Molecular Formula | C₇H₂Cl₃FO | [1][2] |

| Molecular Weight | 227.45 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Refractive Index | 1.5730 | [2] |

2.1. Stability and Storage

Like all acyl chlorides, this compound is highly sensitive to moisture.[1] It reacts readily with water in the air (hydrolysis) to form the corresponding carboxylic acid and hydrochloric acid gas. This degradation not only consumes the reagent but introduces corrosive byproducts.

-

Causality: The high electrophilicity of the carbonyl carbon makes it susceptible to attack by nucleophiles, including water.

-

Protocol: Store the reagent under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. It should be kept in a cool, dry, and well-ventilated area away from incompatible materials.[2]

2.2. Safety and Handling

3,4-Dichloro-2-fluorobenzoyl chloride is a corrosive material that can cause severe skin burns and eye damage.[2] Inhalation may cause respiratory irritation.

-

Trustworthiness through Protocol: A self-validating safety protocol involves mandatory use of appropriate Personal Protective Equipment (PPE).

-

Handling Protocol:

-

Always handle this reagent inside a certified chemical fume hood.

-

Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.[3]

-

Ensure an emergency eye-wash station and safety shower are immediately accessible.

-

All transfers should be performed using cannulation techniques or syringes under an inert atmosphere to prevent exposure to moisture and personnel.

-

Core Reactivity: The Influence of Halogen Substitution

The synthetic utility of 3,4-Dichloro-2-fluorobenzoyl chloride is dictated by the electrophilic nature of its acyl chloride group. The carbonyl carbon is rendered highly electron-deficient due to the strong inductive electron-withdrawing effects of the carbonyl oxygen and the adjacent chlorine atom, making it an excellent target for nucleophiles.[4] The chloride ion also functions as a superb leaving group, facilitating nucleophilic acyl substitution.[4]

The three halogens on the aromatic ring further enhance the electrophilicity of the carbonyl carbon through their collective inductive effect. This makes the compound a potent acylating agent, capable of reacting with a wide array of nucleophiles under mild conditions.

Key Synthetic Transformations: Protocols and Mechanistic Rationale

The primary applications of this reagent are in the formation of C-N (amide), C-O (ester), and C-C (ketone) bonds.

Amide Bond Formation via Nucleophilic Acyl Substitution

The reaction with primary or secondary amines is one of a cornerstone of medicinal chemistry. The Schotten-Baumann reaction provides a robust and widely adopted set of conditions for this transformation.[5][6]

Experimental Protocol: Synthesis of a Secondary Amide

-

System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the desired primary or secondary amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., dichloromethane, DCM) (approx. 0.1 M).

-

Base Addition: Add a non-nucleophilic organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq.). Cool the solution to 0 °C in an ice-water bath.

-

Causality: The reaction generates one equivalent of HCl. The base is critical to neutralize this acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

-

-

Acylation: Dissolve 3,4-Dichloro-2-fluorobenzoyl chloride (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C to control the initial exotherm.

-

Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC).

-

Workup (Self-Validation):

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide.[8]

Ester Formation

The reaction with alcohols proceeds via a similar nucleophilic acyl substitution mechanism. For sterically hindered substrates or sensitive molecules where high temperatures are undesirable, the Yamaguchi esterification protocol is a superior field-proven method, although it proceeds via an in-situ generated mixed anhydride from a carboxylic acid.[9][10] A more direct acylation is presented below.

Experimental Protocol: Synthesis of an Ester

-

System Setup: To a flame-dried flask under an inert atmosphere, add the alcohol (1.0 eq.), an anhydrous aprotic solvent (e.g., THF or DCM), and a base such as pyridine or triethylamine (1.5 eq.).

-

Causality: Pyridine often serves as both the base and a nucleophilic catalyst, activating the acyl chloride by forming a highly reactive acylpyridinium intermediate.

-

-

Acylation: Cool the solution to 0 °C and add 3,4-Dichloro-2-fluorobenzoyl chloride (1.2 eq.) dropwise.

-

Reaction & Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

-

Workup & Purification: Perform an aqueous workup similar to the amide synthesis protocol to remove the base hydrochloride salt and excess reagents, followed by drying, concentration, and purification.

Friedel-Crafts Acylation

This powerful C-C bond-forming reaction attaches the acyl group to an aromatic ring, producing ketones. The reaction requires a Lewis acid catalyst, typically aluminum trichloride (AlCl₃), to activate the acyl chloride.[11]

Experimental Protocol: Acylation of an Aromatic Substrate

-

System Setup: Charge a flame-dried, three-neck flask with anhydrous aluminum trichloride (AlCl₃) (1.1-1.3 eq.) and an inert, anhydrous solvent (e.g., DCM or 1,2-dichloroethane). Cool the suspension to 0 °C.

-

Acylium Ion Formation: Add 3,4-Dichloro-2-fluorobenzoyl chloride (1.0 eq.) to the AlCl₃ suspension portion-wise or as a solution in the reaction solvent. Stir for 20-30 minutes to allow for the formation of the acylium ion electrophile.

-

Causality: The Lewis acid coordinates to the chlorine of the acyl chloride, which then dissociates to form a resonance-stabilized acylium ion (R-C≡O⁺). This is a potent electrophile required for the electrophilic aromatic substitution to proceed.[12]

-

-

Aromatic Addition: Add the aromatic substrate (e.g., benzene, toluene) (1.0 eq.) dropwise, keeping the temperature below 5-10 °C.

-

Reaction: Allow the reaction to stir at room temperature for several hours or until completion is confirmed by TLC or GC analysis.

-

Workup (Self-Validation):

-

Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This quenches the reaction and decomposes the aluminum chloride-ketone product complex.

-

Causality: The product ketone is a Lewis base and forms a stable complex with AlCl₃. This complexation deactivates the product to further reaction and necessitates the use of stoichiometric amounts of the catalyst. An acidic aqueous workup is required to break this complex and liberate the ketone.[13]

-

Separate the organic layer, extract the aqueous layer with the solvent, combine the organic fractions, wash with water and brine, dry, and concentrate.

-

-

Purification: Purify the resulting aryl ketone by column chromatography or recrystallization.

Conclusion

3,4-Dichloro-2-fluorobenzoyl chloride is a powerful and versatile reagent for the construction of complex molecules. Its high reactivity, driven by the electrophilic acyl chloride group and augmented by the halogenated aromatic ring, allows for efficient formation of amides, esters, and ketones. Understanding the mechanistic rationale behind the established protocols—the necessity of a base in amidation, the role of catalysts, and the specific requirements of the workup procedures—is paramount for any researcher aiming to leverage this building block to its full potential. By employing the self-validating and robust protocols detailed in this guide, scientists can confidently and reproducibly incorporate this valuable synthon into their drug discovery and material science programs.

References

-

Sahana, S., Yadav, S., & Ghorai, P. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12. [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from SATHEE. [Link]

-

Sahana, S., Yadav, S., & Ghorai, P. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12. [Link]

-

Wikipedia contributors. (n.d.). Schotten–Baumann reaction. In Wikipedia. [Link]

-

ResearchGate. (n.d.). A typical two-step Yamaguchi method. [Image]. Retrieved from ResearchGate. [Link]

-

SigutLabs. (2023, June 14). Yamaguchi reagent – Reagent of the month June. [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. [Link]

-

Nvpubhouse Library. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology. [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from BYJU'S. [Link]

-

LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

-

Wikipedia contributors. (n.d.). Friedel–Crafts reaction. In Wikipedia. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Journal of the American Chemical Society. (n.d.). Kinetics of the Friedel-Crafts Benzoylation of Benzene with Aluminum Chloride as Catalyst and Benzoyl Chloride as Solvent. [Link]

-

PubChem. (n.d.). 2-Fluorobenzoyl chloride. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3-Chloro-4-fluorobenzoyl Chloride. National Center for Biotechnology Information. [Link]

-

Pharma info source. (n.d.). CAS 86393-34-2 suppliers, 2,4-Dichloro-5-fluorobenzoyl chloride suppliers. [Link]

-

ResearchGate. (n.d.). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. [Link]

-

YouTube. (2023, January 4). The correct decreasing order of relative reactivity of the following chlorides toward aqueous KO.... [Link]

Sources

- 1. CAS 86393-34-2: 2,4-Dichloro-5-fluorobenzoyl chloride [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. 3,4-二氯氯苄 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. benchchem.com [benchchem.com]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. Schotten-Baumann Reaction [organic-chemistry.org]

- 8. nvpublicationhouse.com [nvpublicationhouse.com]

- 9. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. byjus.com [byjus.com]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Navigating the Synthesis and Application of 3,4-Dichloro-2-fluorobenzoyl Chloride: A Technical Guide for Advanced Chemical Research

Executive Summary

3,4-Dichloro-2-fluorobenzoyl chloride, a halogenated aromatic carbonyl compound, presents significant potential as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. While a specific CAS number for this isomer is not prominently indexed in major chemical databases, its synthesis from the readily available precursor, 3,4-dichloro-2-fluorobenzoic acid, is straightforward. This guide provides an in-depth exploration of the identification, synthesis, predicted properties, and potential applications of 3,4-Dichloro-2-fluorobenzoyl chloride, offering a comprehensive resource for researchers, chemists, and professionals in drug development.

Compound Identification and Precursor Specifications

Table 1: Identifiers and Properties of the Key Precursor: 3-Chloro-2-fluorobenzoic Acid

| Identifier | Value | Source |

| CAS Number | 161957-55-7 | [1] |

| Molecular Formula | C₇H₄ClFO₂ | [1] |

| Molecular Weight | 174.56 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 177 - 180 °C | [1] |

The availability of this precursor is crucial for the in-situ or on-demand synthesis of the target benzoyl chloride.

Synthesis of 3,4-Dichloro-2-fluorobenzoyl Chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. The most common and efficient methods involve the use of chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2][3][4] These reagents are highly effective as they form gaseous byproducts, which simplifies the purification of the desired acyl chloride.[3][5]

Recommended Synthesis Protocol using Thionyl Chloride

This protocol is based on established methods for the synthesis of benzoyl chlorides from benzoic acids.[6]

Workflow for the Synthesis of 3,4-Dichloro-2-fluorobenzoyl Chloride

Caption: Synthesis of 3,4-Dichloro-2-fluorobenzoyl chloride.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube (or under an inert atmosphere of nitrogen or argon), add 3,4-dichloro-2-fluorobenzoic acid (1.0 equivalent).

-

Solvent Addition: Add an anhydrous solvent such as toluene or dichloromethane.

-

Reagent Addition: Slowly add thionyl chloride (1.5-2.0 equivalents) to the stirred suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up and Purification: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude 3,4-Dichloro-2-fluorobenzoyl chloride can be purified by vacuum distillation.

Alternative Synthesis using Oxalyl Chloride

Oxalyl chloride is another excellent reagent for this conversion and often provides cleaner reactions with easier work-up, as the byproducts are all gaseous (CO, CO₂, HCl).[7] The reaction is typically performed in an inert solvent like dichloromethane at room temperature, often with a catalytic amount of DMF.[7]

Predicted Chemical Properties and Reactivity

The chemical behavior of 3,4-Dichloro-2-fluorobenzoyl chloride can be inferred from the known reactivity of other substituted benzoyl chlorides.

Table 2: Predicted Properties of 3,4-Dichloro-2-fluorobenzoyl Chloride

| Property | Predicted Value/Characteristic | Justification |

| Appearance | Colorless to light-yellow liquid | Based on similar benzoyl chlorides. |

| Odor | Pungent, irritating | Characteristic of acyl chlorides. |

| Reactivity | Highly reactive, moisture-sensitive | The acyl chloride functional group is a potent electrophile.[8] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, toluene), reacts with protic solvents (e.g., water, alcohols). | General solubility of organic compounds. |

The presence of two electron-withdrawing chlorine atoms and a fluorine atom on the benzene ring is expected to increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[9] This enhanced reactivity makes it an excellent acylating agent.

Reactivity Profile:

-

Hydrolysis: Reacts readily with water to form the parent carboxylic acid and hydrochloric acid.[8]

-

Alcoholysis: Reacts with alcohols to form esters.

-

Aminolysis: Reacts with amines to form amides.

-

Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst to form diaryl ketones.

Applications in Drug Development and Medicinal Chemistry

Halogenated organic compounds, particularly those containing chlorine and fluorine, are of significant interest in medicinal chemistry. The introduction of these halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[10][11] Substituted benzoyl chlorides are key intermediates in the synthesis of a wide range of pharmaceuticals.[12]

Potential Applications:

-

Synthesis of Novel Heterocycles: As a reactive intermediate, 3,4-Dichloro-2-fluorobenzoyl chloride can be used to construct complex heterocyclic scaffolds, which are prevalent in many drug molecules.

-

Amide Bond Formation: The formation of amide bonds is a cornerstone of medicinal chemistry. This compound can be used to introduce the 3,4-dichloro-2-fluorobenzoyl moiety into molecules to probe structure-activity relationships (SAR).

-

Precursor to Active Pharmaceutical Ingredients (APIs): Similar dichlorofluorinated aromatic compounds are used in the synthesis of antibacterial agents and other therapeutics.[13]

Logical Workflow for a Hypothetical Drug Discovery Application

Caption: A potential synthetic route utilizing the title compound in drug discovery.

Safety and Handling

Substituted benzoyl chlorides are corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All manipulations should be carried out in a well-ventilated fume hood.

Hazard Summary:

-

Corrosive: Causes severe skin burns and eye damage.

-

Moisture Sensitive: Reacts with moisture to produce corrosive HCl gas.

-

Inhalation Hazard: Vapors are irritating to the respiratory tract.

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.

Conclusion

While 3,4-Dichloro-2-fluorobenzoyl chloride may not be a stock chemical, its straightforward synthesis from 3-chloro-2-fluorobenzoic acid makes it an accessible and valuable tool for synthetic chemists. Its predicted high reactivity, driven by its electronic structure, positions it as a potent acylating agent for the construction of novel molecules with potential applications in pharmaceutical and materials science. This guide provides the foundational knowledge for its synthesis, safe handling, and strategic application in advanced research and development.

References

-

Zhong, M., & Brauman, J. I. (Year). Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society. [Link]

-

Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

-

Khan Academy. (n.d.). Preparation of acyl (acid) chlorides. [Link]

-

Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. [Link]

-

Chemguide. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). [Link]

- Sathee Jee. (n.d.). Chemistry Acid Chloride.

-

Scribd. (n.d.). Carboxylic Acid to Acid Chloride Conversion. [Link]

-

Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. [Link]

-

ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride? [Link]

- Chemistry LibreTexts. (n.d.).

- Yang, J., Han, X., Zhou, L., & Xiong, C. (Year). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.

-

Wikipedia. (n.d.). Benzoyl chloride. [Link]

- Perjési, P., & Gáspár, A. (Year). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules.

- Chemistry LibreTexts. (n.d.).

-

Reddit. (2015, July 17). Need help in converting a carboxylic acid to an acyl chloride. r/chemistry. [Link]

-

PubChem. (n.d.). 3-Chloro-2,4-difluorobenzoic acid. [Link]

-

NIST. (n.d.). Benzoic acid, 3,4-dichloro-. [Link]

- SAGE Journals. (Year). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

- Rangappa, S., et al. (Year). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.

-

PrepChem.com. (n.d.). Synthesis of 2-fluorobenzoyl chloride. [Link]

- Benchchem. (n.d.). Application Notes and Protocols: 3,4-Dichloro-5-fluorothiophenol in Medicinal Chemistry.

-

PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]

- 5. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]

- 6. prepchem.com [prepchem.com]

- 7. 3,4-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility data of 3,4-Dichloro-2-fluorobenzoyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility and Analytical Determination of 3,4-Dichloro-2-fluorobenzoyl Chloride in Organic Solvents

Executive Summary

3,4-Dichloro-2-fluorobenzoyl chloride (CAS: 1806353-81-0) is a highly reactive, moisture-sensitive electrophile utilized extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Due to its highly reactive acyl chloride functional group, traditional solubility metrics (such as simple dissolution in aqueous or protic media) are fundamentally inapplicable.

As a Senior Application Scientist, I have structured this technical whitepaper to address the critical distinction between solvation (true dissolution) and solvolysis (chemical degradation). This guide provides a comprehensive theoretical framework, estimated quantitative data based on structural analogs, and a self-validating experimental protocol designed to measure the solubility of this compound without compromising its structural integrity.

Physicochemical Grounding: The Causality of Solvation vs. Solvolysis

To understand the solubility profile of 3,4-Dichloro-2-fluorobenzoyl chloride, one must analyze its molecular thermodynamics. The compound features a highly electrophilic carbonyl carbon, exacerbated by the electron-withdrawing effects of the two chlorine atoms and the ortho-fluorine atom.

When introduced to aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Toluene), the molecule forms a stable solvation shell driven by dispersion forces and dipole-dipole interactions. However, when introduced to protic solvents (e.g., Water, Methanol, Ethanol), the solvent acts as a nucleophile. The resulting interaction is not dissolution, but rather a rapid nucleophilic acyl substitution, yielding 3,4-dichloro-2-fluorobenzoic acid (or the corresponding ester) and hydrochloric acid [1].

Fig 1: Mechanistic divergence of acyl chloride in aprotic vs. protic environments.

Qualitative Solubility & Reactivity Profile

Based on the behavior of its direct structural analogs—3,4-dichlorobenzoyl chloride [3] and 2-fluorobenzoyl chloride[4]—the solubility and reactivity of 3,4-Dichloro-2-fluorobenzoyl chloride can be categorized as follows:

Table 1: Solvent Compatibility and Mechanistic Interactions

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Interaction |

| Chlorinated Alkanes | Dichloromethane (DCM), Chloroform | Highly Soluble | Stable solvation; strong dispersion interactions. |

| Ethers | Diethyl Ether, THF, Dioxane | Highly Soluble | Stable solvation; moderate dipole-dipole interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Stable solvation; |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderately Soluble | Limited by polarity difference; stable. |

| Protic Solvents | Water, Methanol, Ethanol | Insoluble (Reacts) | Nucleophilic attack at the carbonyl carbon; solvolysis. |

| Amines | Primary & Secondary Amines | Insoluble (Reacts) | Rapid exothermic formation of amides. |

Theoretical Solubility: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) provide the gold standard for predicting the solubility of reactive compounds [2]. By breaking down the cohesive energy of the molecule into Dispersion (

Table 2: Estimated Quantitative Solubility Parameters (Based on Structural Analogs)

| Compound / Analog | Est. Solubility in DCM (g/L) | |||

| Benzoyl Chloride (Reference) | 19.3 | 6.8 | 4.5 | > 500 |

| 3,4-Dichlorobenzoyl chloride | ~20.1 | ~7.5 | ~4.2 | > 300 |

| 2-Fluorobenzoyl chloride | ~19.5 | ~7.2 | ~4.6 | > 400 |

| 3,4-Dichloro-2-fluorobenzoyl chloride | ~20.5 | ~8.0 | ~4.3 | > 250 (Estimated) |

(Note:

Self-Validating Experimental Protocol: Anhydrous Derivatization Method

Because 3,4-Dichloro-2-fluorobenzoyl chloride is a niche, highly reactive intermediate, exact quantitative g/L data in specific solvents must often be determined empirically by the end-user.

The Analytical Challenge: Injecting an acyl chloride directly onto a standard Reversed-Phase HPLC (RP-HPLC) column will destroy the analyte, as the water/acetonitrile mobile phase will hydrolyze the compound during the run, leading to split peaks and vastly inaccurate quantification.

The Solution: To ensure trustworthiness and accuracy, the protocol below utilizes an Anhydrous Saturation Shake-Flask Method followed by Pre-Column Chemical Derivatization . By intentionally quenching the dissolved acyl chloride with an amine (diethylamine) prior to analysis, we convert 100% of the active analyte into a highly stable amide, which can then be safely and accurately quantified via RP-HPLC.

Step-by-Step Methodology:

-

Apparatus Preparation : Bake all glassware (vials, gas-tight syringes, magnetic stir bars) at 150°C for 4 hours. Cool under a continuous stream of dry Argon to eliminate ambient moisture.

-

Solvent Purification : Utilize HPLC-grade aprotic solvents (e.g., DCM, THF) rigorously dried over activated 3Å molecular sieves for at least 48 hours prior to use.

-

Saturation Phase : In an Argon-purged glovebox, add an excess amount of 3,4-Dichloro-2-fluorobenzoyl chloride to 5.0 mL of the chosen anhydrous solvent in a sealed borosilicate vial.

-

Equilibration : Transfer the sealed vial to a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 200 rpm for 24 hours to achieve thermodynamic equilibrium.

-

Sampling : Allow the suspension to settle for 2 hours. Using a gas-tight syringe equipped with a 0.22 µm PTFE filter, extract a 100 µL aliquot of the clear supernatant.

-

Chemical Quenching (Derivatization) : Immediately inject the 100 µL aliquot into a pre-prepared vial containing 1.0 mL of anhydrous hexane and 50 µL of diethylamine. The diethylamine rapidly reacts with the acyl chloride to form a stable amide (3,4-dichloro-N,N-diethyl-2-fluorobenzamide), halting any potential hydrolysis.

-

Quantification : Analyze the derivatized sample using RP-HPLC with UV detection at 254 nm. Calculate the original acyl chloride concentration based on the amide peak area using a pre-established calibration curve of the synthesized amide standard.

Fig 2: Analytical workflow for quantifying reactive acyl chlorides via derivatization.

References

Chapter 1: The Molecular Hazard Profile - Understanding Inherent Reactivity

An In-Depth Technical Guide to the Safety Profile and Handling of 3,4-Dichloro-2-fluorobenzoyl Chloride

This guide provides a comprehensive analysis of the safety data and handling protocols for 3,4-Dichloro-2-fluorobenzoyl chloride, a reactive chemical intermediate pivotal in the synthesis of pharmaceuticals and agrochemicals. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the molecule's inherent hazards, the chemical principles governing its reactivity, and the multi-layered safety systems required for its manipulation in a laboratory setting. Our focus is on integrating field-proven insights with authoritative safety standards to foster a culture of proactive risk management.

3,4-Dichloro-2-fluorobenzoyl chloride is a multi-functionalized aromatic compound. Its hazard profile is not merely a list of warnings but is intrinsically linked to its molecular structure. The primary risks—corrosivity and violent reactivity with water—stem directly from the acyl chloride functional group.

The Causality of Reactivity:

The carbon atom of the carbonyl group in an acyl chloride is highly electrophilic. This is due to the inductive effect of two electronegative atoms—oxygen and chlorine—pulling electron density away from the carbon. Furthermore, the chloride ion is an excellent leaving group. This combination makes the molecule exceptionally susceptible to nucleophilic attack.[1]

When a nucleophile, such as water, attacks the carbonyl carbon, it initiates a nucleophilic acyl substitution reaction.[2][3] The reaction with water is a rapid and highly exothermic hydrolysis, producing 3,4-Dichloro-2-fluorobenzoic acid and releasing steamy, corrosive hydrogen chloride (HCl) gas.[3][4] It is this rapid release of HCl gas upon contact with moisture (including humidity in the air or moisture on the skin) that is responsible for the compound's severe corrosive and lachrymatory (tear-inducing) properties.[3]

Chapter 2: A Framework for Risk Mitigation - The Hierarchy of Controls

Effective safety management is not solely reliant on personal protective equipment (PPE). A systematic approach to mitigating risk is essential. The National Institute for Occupational Safety and Health (NIOSH) promotes a "Hierarchy of Controls," which prioritizes safety interventions from most to least effective.[5][6][7][8] This framework serves as a self-validating system for designing safe laboratory protocols.

For 3,4-Dichloro-2-fluorobenzoyl chloride, elimination or substitution may not be feasible due to its specific role as a synthetic intermediate. Therefore, our focus must be on robust engineering controls, stringent administrative protocols, and appropriate PPE.

Chapter 3: Engineering and Administrative Controls in Practice

These controls are the foundation of safe handling and are designed to minimize exposure potential.

-

Engineering Controls : The primary engineering control for handling this chemical is a certified chemical fume hood.[9][10] The fume hood contains vapors and protects the user from inhalation and splashes. All manipulations, including weighing, dispensing, and reaction quenching, must be performed inside the fume hood. The work area should be kept free of water sources.[11]

-

Administrative Controls : These are the work practices and procedures that reinforce safety.

-

Standard Operating Procedures (SOPs) : A detailed, lab-specific SOP for handling corrosive and water-reactive materials must be developed and followed.

-

Designated Areas : Clearly mark areas where 3,4-Dichloro-2-fluorobenzoyl chloride is stored and handled.[11]

-

Training : All personnel must be trained on the specific hazards, the SOP, and emergency procedures before working with the chemical.[12]

-

Storage : Store containers in a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances like bases, alcohols, and oxidizing agents.[13] Containers must be kept tightly sealed to prevent exposure to atmospheric moisture.[9][11]

-

Protocol: Safe Handling and Dispensing

This protocol outlines the essential steps for safely handling 3,4-Dichloro-2-fluorobenzoyl chloride within a laboratory setting.

-

Preparation :

-

Ensure a certified chemical fume hood is operational.

-

Verify that a safety shower and eyewash station are accessible and unobstructed, as required by OSHA standard 29 CFR 1910.151(c).[12][14]

-

Assemble all necessary glassware and equipment. Ensure all items are completely dry, for example, by oven-drying.[11]

-

Prepare an appropriate quenching solution (e.g., a dilute solution of a weak base like sodium bicarbonate) and a spill kit.

-

-

Personal Protective Equipment (PPE) Donning :

-

Don a flame-resistant lab coat.

-

Wear long, chemical-resistant gloves (e.g., neoprene or butyl rubber).[15][16] Ensure gloves are inspected for any signs of degradation or punctures.

-

Wear chemical splash goggles that meet ANSI Z87.1 standards.[15]

-

Wear a full-face shield over the goggles to protect against splashes.

-

-

Dispensing :

-

Perform all operations within the fume hood.

-

Secure the source container to prevent tipping.

-

If transferring a liquid, use a dry syringe or cannula techniques under an inert atmosphere (e.g., nitrogen or argon) for larger volumes to prevent contact with air moisture.[11]

-

Dispense the chemical slowly and carefully to avoid splashing.

-

Keep the container sealed when not in use.

-

-

Post-Handling :

-

Tightly seal the source container immediately after use.

-

Decontaminate any reusable equipment (like syringes) with a suitable quenching agent before cleaning.

-

Wipe down the work surface in the fume hood.

-

Dispose of all contaminated disposable materials (e.g., pipette tips, wipes) as hazardous waste according to institutional guidelines.

-

Remove PPE carefully, avoiding contact with contaminated surfaces, and wash hands thoroughly.

-

Chapter 4: Personal Protective Equipment (PPE) - The Last Line of Defense

While engineering and administrative controls are designed to prevent exposure, PPE is critical for protecting the user in the event of a spill or splash.

-

Eye and Face Protection : Due to the severe corrosivity, both chemical splash goggles and a full-face shield are mandatory. Standard safety glasses are insufficient.[10]

-

Skin Protection : A flame-resistant lab coat should be worn and fully fastened. Chemical-resistant gloves are essential; materials like nitrile may offer limited protection, while neoprene or butyl rubber are generally recommended for corrosive chemicals.[15][16] Always consult a glove compatibility chart for the specific chemical.

-

Respiratory Protection : If there is a risk of exposure outside of a functioning fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases must be used.[17] Respirator use requires prior medical clearance, training, and fit-testing.

Chapter 5: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an incident. All personnel must be familiar with these procedures before beginning work.

Personal Exposure

-

Skin Contact : Immediately go to the nearest safety shower and flush the affected area with copious amounts of water for at least 15 minutes.[14] While flushing, remove all contaminated clothing. Seek immediate medical attention.

-

Eye Contact : Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if possible. Seek immediate medical attention.

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response

For small spills (<100 mL) that personnel are trained and equipped to handle:

Protocol: Small Spill Cleanup

-

Alert & Assess : Alert personnel in the lab.[18] Evaluate the spill to ensure it is small and manageable without risk of fire or significant vapor release. If in doubt, evacuate and call emergency services.[18]

-

Control & Contain : Ensure the fume hood is operational to ventilate vapors. Prevent the spill from spreading by creating a dike around it with an inert absorbent material like sand, vermiculite, or a commercial spill absorbent.[19][20] Do not use combustible materials like paper towels.

-

Neutralize : Cautiously sprinkle a mild neutralizing agent, such as sodium bicarbonate or sodium carbonate, over the spill, working from the outside in.[9][21] Avoid vigorous reactions that could cause splashing.

-

Collect : Once the reaction has ceased, use spark-proof tools to scoop the absorbed and neutralized material into a designated, robust container (e.g., a heavy-duty plastic bucket or bag).

-

Decontaminate & Dispose : Wipe the spill area clean. Place all contaminated materials, including gloves and wipes, into the waste container. Seal the container, label it clearly as "Hazardous Waste" with the chemical name, and arrange for disposal through your institution's environmental health and safety office.[22]

Data Summary

The following table summarizes key physical and chemical properties for 3,4-Dichloro-2-fluorobenzoyl chloride and related compounds. Data may vary between suppliers.

| Property | Value | Source |

| Chemical Formula | C₇H₂Cl₃FO | [23][24] |

| Molecular Weight | 227.45 g/mol | [23][24] |

| Appearance | Colorless to light yellow clear liquid | [24][25] |

| Boiling Point | ~222 °C (for 3-Chloro-4-fluorobenzoyl chloride) | |

| Density | ~1.46 g/mL (for 3-Chloro-4-fluorobenzoyl chloride) | [12] |

| Reactivity | Reacts violently with water, alcohols, bases, and strong oxidizing agents. | [3] |

References

Sources

- 1. chemrevise.org [chemrevise.org]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 5. safetyandhealthmagazine.com [safetyandhealthmagazine.com]

- 6. nes-ehs.com [nes-ehs.com]

- 7. Hierarchy of Controls [cdc.gov]

- 8. naspweb.com [naspweb.com]

- 9. scienceequip.com.au [scienceequip.com.au]

- 10. questron.ca [questron.ca]

- 11. ehss.syr.edu [ehss.syr.edu]

- 12. cedengineering.com [cedengineering.com]

- 13. 3,4-Dichlorobenzyl chloride 97 102-47-6 [sigmaaldrich.com]

- 14. Weekly Safety Meeting – Working Safely with Corrosives – Safety Matters Weekly [safetymattersweekly.com]

- 15. safety.charlotte.edu [safety.charlotte.edu]

- 16. oshatrainingschool.com [oshatrainingschool.com]

- 17. nj.gov [nj.gov]

- 18. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 19. cws.auburn.edu [cws.auburn.edu]

- 20. hse.gov.uk [hse.gov.uk]

- 21. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 22. acs.org [acs.org]

- 23. fishersci.com [fishersci.com]

- 24. CAS 86393-34-2: 2,4-Dichloro-5-fluorobenzoyl chloride [cymitquimica.com]

- 25. 2,4-Dichloro-5-fluorobenzoyl Chloride | 86393-34-2 | TCI AMERICA [tcichemicals.com]

Thermal Stability and Decomposition of Fluorinated Benzoyl Chlorides: A Technical Guide

The following technical guide details the thermal stability, decomposition mechanisms, and handling protocols for fluorinated benzoyl chlorides.

Executive Summary

Fluorinated benzoyl chlorides (e.g., pentafluorobenzoyl chloride, 2,6-difluorobenzoyl chloride) are critical electrophilic intermediates in drug discovery and materials science. While generally stable at ambient temperatures under anhydrous conditions, they present a triad of thermal hazards :

-

Hidden Decarbonylation: At elevated temperatures, they undergo unimolecular decomposition to release carbon monoxide (CO), creating rapid pressure spikes in closed vessels.

-

Toxic Effluent: Thermal breakdown or combustion releases Hydrogen Fluoride (HF) and, under oxidative conditions, Phosgene (

). -

Catalytic Sensitivity: Trace metals (Fe, Pd) or Lewis acids can lower decomposition onset temperatures by >50°C.

Part 1: Chemical Nature & Stability Mechanisms

Electronic Destabilization

The thermal stability of benzoyl chlorides is dictated by the bond dissociation energy (BDE) of the

-

Electron Withdrawal: Fluorine atoms pull electron density away from the aromatic ring. In highly fluorinated systems (e.g., pentafluorobenzoyl chloride), the ring becomes electron-deficient.

-

Carbonyl Electrophilicity: The carbonyl carbon becomes hyper-electrophilic, making it susceptible to nucleophilic attack (by moisture) and catalytic insertion.

-

The "Ortho" Effect: Fluorine atoms in the 2,6-positions (ortho) create steric strain and electrostatic repulsion with the carbonyl oxygen, often lowering the energy barrier for decarbonylation compared to para-isomers.

The Decomposition Triad

Unlike standard benzoyl chloride, the fluorinated analogs follow three distinct breakdown pathways depending on conditions:

-

Hydrolytic Decomposition (Ambient):

Note: In high-fluorine systems, the resulting acid can further decarboxylate to release -

Thermal Decarbonylation (Inert/High T):

Risk: Silent pressure buildup in autoclaves or sealed vials. -

Oxidative Combustion (Fire/Air):

Risk: Immediate life-threatening toxicity.

Part 2: Thermal Decomposition Profiles

The following data summarizes the thermal limits for key derivatives. Note that "Boiling Point" is often the practical limit of stability, but prolonged heating at these temperatures can initiate slow decomposition.

Comparative Stability Table

| Compound | CAS | Boiling Point (Atm) | Est.[1][2] Decomp Onset ( | Primary Hazard |

| Pentafluorobenzoyl chloride | 2251-50-5 | 158-159°C | >160°C (Pure) / ~85°C (Impure*) | HF Evolution, Hydrolysis |

| 2,6-Difluorobenzoyl chloride | 18063-02-0 | 176°C (extrapolated) | ~140°C | Steric strain, rapid hydrolysis |

| 4-Fluorobenzoyl chloride | 403-43-0 | 181°C | >180°C | Stable, similar to parent benzoyl chloride |

| 2,4,6-Trifluorobenzoyl chloride | 79538-29-7 | ~170°C | ~150°C | High lachrymator, CO release |

*Note: Impure samples containing thionyl chloride or iron salts show drastically reduced stability.

Case Study: Pentafluorobenzoyl Chloride

Pentafluorobenzoyl chloride is unique due to the "perfluoro" effect.

-

Distillation Safety: It can be distilled at atmospheric pressure (158°C) only if the system is strictly anhydrous.

-

Thermal Stress: Studies indicate that while the pure compound is stable, "thermal stress" (heating >24h at 85°C) leads to a 5-9% deterioration, likely due to autocatalytic decomposition by trace HCl/HF.

-

Phosgene Risk: SDS data explicitly lists phosgene as a decomposition product during fire, necessitating Type B (gas-tight) suits for emergency response.

Part 3: Visualization of Decomposition Pathways

The following diagram illustrates the branching pathways of decomposition based on environmental triggers (Heat vs. Moisture vs. Air).

Figure 1: Branching decomposition pathways of fluorinated benzoyl chlorides. Note the distinct hazards: Pressure (CO), Corrosion (HF), and Toxicity (Phosgene).

Part 4: Analytical Methodologies

Determining the stability of these compounds requires specific protocols to avoid damaging equipment (due to HF) or misinterpreting data (due to evaporation).

Protocol: Sealed Pan DSC (Differential Scanning Calorimetry)

Standard open-pan DSC is useless for these volatile liquids.

-

Crucible Selection: Use Gold-plated high-pressure crucibles (to resist HF corrosion) or hermetically sealed glass capillaries. Do not use standard aluminum pans; HF will corrode the pan, causing a false exotherm.

-

Sample Preparation:

-

Load 2–5 mg of sample under a nitrogen glovebox atmosphere.

-

Verify seal integrity by weighing before and after a vacuum stress test.

-

-

Method:

-

Ramp: 5°C/min from 25°C to 350°C.

-

Criterion: Define

as the point where heat flow deviates >0.1 W/g from the baseline.

-

-

Interpretation:

-

Endotherm followed by Exotherm: Boiling (if seal leaks) followed by decomposition.

-

Sharp Exotherm: Thermal decomposition. Apply the 100 K Rule : If

, the process is unsafe without detailed adiabatic calorimetry (ARC).

-

Part 5: Safety & Handling Protocols

The "Self-Validating" Purity Check

Before heating any fluorinated benzoyl chloride >50°C, perform this check to ensure no autocatalytic acid impurities are present.

-

Visual Inspection: The liquid should be clear and colorless. Yellowing indicates dissolved

or decomposition. -

Fume Test: Open the container slightly in a fume hood.

-

Result: Faint wisps are normal.

-

Result: Heavy, opaque white clouds indicate significant hydrolysis (HCl/HF evolution). Do not distill. Quench immediately.

-

-

AgNO3 Test (Optional): Dissolve a drop in dry acetonitrile and add

. Immediate heavy precipitate indicates free HCl (hydrolysis has occurred).

Emergency Quenching Protocol

Do not add water directly. The exotherm will vaporize the fluorinated acid chloride, creating a toxic aerosol.

-

Cool: Chill the vessel to <0°C.

-

Dilute: Add a non-reactive solvent (DCM or Toluene) to increase thermal mass.

-

Neutralize: Add a mixture of Ice + Sodium Bicarbonate slowly. The base neutralizes the HF/HCl immediately upon formation.

-

Warning: This generates massive amounts of

foam. Allow headspace.

-

Synthesis Safety (Thionyl Chloride Route)

When synthesizing these compounds from benzoic acids:

-

Catalyst: Use DMF (Dimethylformamide) sparingly. Excess DMF forms a Vilsmeier complex that can destabilize the product during distillation.

-

Removal of SOCl2: You must remove all residual thionyl chloride before high-temperature distillation. Residual

lowers the decomposition temperature of the mixture. -

Trap Setup: Use a caustic scrubber (NaOH) followed by a dry ice trap. The scrubber neutralizes HCl/SO2; the trap catches any escaping benzoyl chloride.

References

-

National Institute of Standards and Technology (NIST). Pentafluorobenzoyl chloride: Gas Phase Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link]

-

United Nations Economic Commission for Europe (UNECE). Manual of Tests and Criteria: Classification Procedures, Test Methods and Criteria Relating to Explosives and Parts 2 and 3. (Section 20.3.3.3, Thermal Stress Tests). [Link]

-

PubChem. Compound Summary: 2,6-Difluorobenzoyl chloride. National Library of Medicine. [Link]

Sources

Literature review of 3,4-Dichloro-2-fluorobenzoyl chloride in medicinal chemistry

Executive Summary

3,4-Dichloro-2-fluorobenzoyl chloride (CAS: 1806353-81-0) represents a specialized electrophilic building block in modern medicinal chemistry.[1][2] Unlike its high-volume commodity analog (2,4-dichloro-5-fluorobenzoyl chloride, used in ciprofloxacin), this specific isomer is utilized for precision tuning of Structure-Activity Relationships (SAR) . Its unique substitution pattern—combining an ortho-fluorine for conformational locking with a meta,para-dichloro tail for lipophilic pocket filling—makes it a critical tool in the development of next-generation kinase inhibitors (EGFR/HER2) and novel agrochemical agents.

This technical guide synthesizes the synthesis, reactivity, and strategic application of 3,4-dichloro-2-fluorobenzoyl chloride, providing researchers with actionable protocols and mechanistic insights.

Part 1: Technical Profile & Chemical Identity

Core Specifications

| Parameter | Technical Detail |

| Chemical Name | 3,4-Dichloro-2-fluorobenzoyl chloride |

| CAS Number | 1806353-81-0 |

| Molecular Formula | C₇H₂Cl₃FO |

| Molecular Weight | 227.45 g/mol |

| Physical State | Low-melting solid or viscous liquid (dependent on purity/temp) |

| Reactivity Class | Acyl Halide (High Electrophilicity) |

| Key Moiety | 2-Fluoro-3,4-dichlorophenyl (Metabolic blocker & Lipophilic anchor) |

Structural Significance

The strategic value of this molecule lies in its substitution pattern:

-

2-Fluoro (Ortho): Induces a twisted conformation relative to the carbonyl/amide plane due to steric repulsion with the amide hydrogen or carbonyl oxygen. This "conformation lock" often improves binding affinity by pre-organizing the molecule for the active site.

-

3,4-Dichloro: Provides significant lipophilicity (

-clamping) and blocks metabolic oxidation at the susceptible para and meta positions, extending the half-life of the final drug candidate.

Part 2: Synthesis & Production Protocols

Retrosynthetic Analysis

The synthesis typically proceeds from 2,3-dichloro-1-fluorobenzene . The introduction of the carboxyl group is achieved via lithiation or transition-metal catalyzed carbonylation, followed by chlorination.

Caption: Synthetic route from halogenated benzene precursor to the final acyl chloride electrophile.

Validated Laboratory Protocol (Acid to Chloride)

Objective: Conversion of 3,4-dichloro-2-fluorobenzoic acid to the acid chloride.

Reagents:

-

Precursor: 3,4-Dichloro-2-fluorobenzoic acid (1.0 eq)

-

Reagent: Thionyl Chloride (SOCl₂) (3.0 eq) or Oxalyl Chloride (1.5 eq)

-

Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).

-

Dissolution: Suspend 3,4-dichloro-2-fluorobenzoic acid in anhydrous DCM (0.5 M concentration).

-

Activation: Add catalytic DMF. Note: DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active chlorinating species.

-

Addition: Add Oxalyl Chloride dropwise at 0°C. (If using SOCl₂, add at room temperature and then heat).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Gas evolution (CO, CO₂, HCl) indicates reaction progress.

-

Work-up: Concentrate the reaction mixture in vacuo to remove solvent and excess chlorinating agent.

-

Purification: The crude acid chloride is typically used directly in the next step without chromatography to avoid hydrolysis. Co-evaporate with toluene twice to remove trace HCl.

Part 3: Medicinal Chemistry Applications[7][8][9]

Kinase Inhibitor Design (EGFR/HER2)

In the development of tyrosine kinase inhibitors (TKIs), this building block is used to synthesize Reverse Amide analogs or to functionalize the "tail" region of the inhibitor.

-

Mechanism: The acid chloride reacts with an aniline-functionalized core (e.g., 4-amino-quinazoline) or a solubilizing tail.

-

SAR Insight: The 2-fluoro group creates a steric clash that forces the phenyl ring out of planarity. In EGFR inhibitors, this twist is often required to fit into the hydrophobic pocket adjacent to the ATP binding site, improving selectivity over wild-type kinases.

Agrochemicals (Benzoylureas)

While 2,6-difluorobenzoyl derivatives are standard for Chitin Synthesis Inhibitors (e.g., Diflubenzuron), the 3,4-dichloro-2-fluoro motif is explored in newer patents to alter physical properties (LogP) and soil stability.

-

Reaction: 3,4-Dichloro-2-fluorobenzoyl chloride + Aryl urea

Asymmetric Benzoylurea.

Mechanistic Workflow: Amide Coupling

The following diagram illustrates the standard coupling workflow used in drug discovery to attach this moiety to a pharmacophore.

Caption: Standard Schotten-Baumann coupling protocol for incorporating the benzoyl moiety.

Part 4: Critical Handling & Safety Data

Hazard Classification:

-

Corrosive (Skin/Eye): Causes severe skin burns and eye damage.

-

Lachrymator: Irritating to respiratory tract.[3]

-

Moisture Sensitive: Hydrolyzes rapidly to release HCl gas.

Storage Protocol:

-

Store under inert atmosphere (Argon/Nitrogen).

-

Keep refrigerated (2-8°C) to prevent slow hydrolysis or degradation.

-

Cap containers tightly with Parafilm to prevent moisture ingress.

References

-

BLD Pharm. (2024). Product Analysis: 3,4-Dichloro-2-fluorobenzoyl chloride (CAS 1806353-81-0).[1] BLD Pharm Repository.[1] Link

-

Tran, P. H., et al. (2015).[4] Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with Fluorobenzoyl Chlorides. ResearchGate. Link

-

BenchChem. (2025).[5] Synthesis and Application of Halogenated Benzoyl Chlorides in Agrochemicals. BenchChem Technical Notes. Link

-

University of Bath. (2019). Green Chemistry: Synthesis of Amides from Acid Chlorides. University of Bath Research Portal. Link

-

MDPI. (2016). Design and Synthesis of Vandetanib Derivatives Containing Halogenated Moieties. Molecules. Link

Sources

The Dual Nature of Fluorine: An In-depth Technical Guide to its Electronic Effects on Benzoyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This guide provides a comprehensive analysis of the profound electronic effects of fluorine substitution on benzoyl chloride derivatives, a class of compounds that serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] We will explore the dual electronic nature of fluorine—its potent inductive electron-withdrawing capabilities and its capacity for resonance-based electron donation—and how this duality dictates the reactivity, stability, and spectroscopic properties of the benzoyl chloride scaffold. This exploration is grounded in both theoretical principles, such as Hammett correlations, and practical, field-proven experimental insights.

The Enigmatic Fluorine: More Than Just an Electronegative Atom

Fluorine's unique position in the periodic table, being the most electronegative element, imparts a range of distinctive properties to organic molecules.[1] Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere for hydrogen (1.20 Å), yet its electronic influence is far more complex.[6] The carbon-fluorine bond is the strongest in organic chemistry, a consequence of the significant difference in electronegativity between the two atoms.[6] This inherent strength often enhances the metabolic stability of drug candidates.[6][7]

However, the electronic contribution of fluorine extends beyond simple induction. While the σ-inductive effect strongly withdraws electron density from the aromatic ring, the lone pairs on the fluorine atom can participate in π-conjugation, leading to a resonance-based electron-donating effect. This dichotomy is central to understanding the behavior of fluorinated benzoyl chlorides.

Synthesis of Fluorinated Benzoyl Chlorides: A Practical Guide

The preparation of fluorinated benzoyl chlorides is a critical first step for their application in synthesis. Several reliable methods exist, with the choice often depending on the starting material and desired substitution pattern.

2.1. From Fluorobenzoic Acids

The most common and straightforward method involves the reaction of the corresponding fluorobenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of 2-Fluorobenzoyl Chloride [8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 14.0 g (0.1 mole) of 2-fluorobenzoic acid with 70 ml of benzene.

-

Addition of Thionyl Chloride: Carefully add 30 ml of thionyl chloride to the mixture.

-

Reflux: Heat the mixture to reflux and maintain for four hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

Workup: After cooling to room temperature, remove the excess benzene and thionyl chloride under reduced pressure using a rotary evaporator.

-

Product: The resulting liquid is 2-fluorobenzoyl chloride.

2.2. From Fluorotoluenes

An alternative route, particularly for industrial-scale synthesis, involves the photochlorination of a fluorotoluene derivative.[9][10][11]

Experimental Protocol: Synthesis of p-Fluorobenzoyl Chloride from p-Fluorotoluene [9]

-

Photochlorination: In a suitable reactor equipped with a UV lamp, p-fluorotoluene is reacted with chlorine gas at 125-145 °C in the presence of a visible light source and a side-reaction inhibitor. This step yields p-fluorobenzotrichloride.

-

Hydrolysis: The p-fluorobenzotrichloride is then hydrolyzed by reacting with water at 120 °C. The molar ratio of water to p-fluorobenzotrichloride is crucial and should be approximately 0.98:1.

-

Purification: The crude p-fluorobenzoyl chloride is purified by vacuum distillation to yield the final product.

Spectroscopic Characterization: Unveiling the Electronic Fingerprint

Spectroscopic techniques provide invaluable insights into how fluorine substitution alters the electronic environment of the benzoyl chloride molecule.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The chemical shifts of the aromatic protons are significantly affected by the position of the fluorine substituent. The strong electron-withdrawing nature of fluorine generally leads to a downfield shift of the adjacent protons. For example, in the ¹H NMR spectrum of 4-fluorobenzoyl chloride, the protons on the aromatic ring appear at approximately 8.15 ppm and 7.19 ppm.[12] Similarly, the aromatic protons of 2-fluorobenzoyl chloride are also observed in the downfield region.[13]

-

¹³C NMR: The carbon spectrum provides a more direct measure of the electronic environment of each carbon atom. The carbon directly attached to the fluorine atom experiences a significant downfield shift due to the large deshielding effect.

-

¹⁹F NMR: This technique is particularly useful for directly probing the electronic environment of the fluorine atom itself. The chemical shift of the fluorine nucleus is highly sensitive to the electronic effects of other substituents on the ring.[14][15]

3.2. Infrared (IR) Spectroscopy

The C=O stretching frequency in the IR spectrum is a sensitive indicator of the electronic effects on the carbonyl group. Electron-withdrawing groups, like fluorine, tend to increase the C=O stretching frequency. This is because the inductive withdrawal of electron density from the carbonyl carbon strengthens the C=O bond. Spectral data for 3-fluorobenzoyl chloride is available in public databases.[16]

The Hammett Equation: Quantifying Electronic Influence

The Hammett equation provides a quantitative framework for understanding the electronic effects of substituents on the reactivity of aromatic compounds.[17] It relates the reaction rate or equilibrium constant of a substituted aromatic compound to that of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ).

The Hammett Equation:

log(k/k₀) = σρ or log(K/K₀) = σρ

-

σ (Sigma): The substituent constant, which is a measure of the electronic effect of a particular substituent. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.

-

ρ (Rho): The reaction constant, which reflects the sensitivity of a particular reaction to the electronic effects of the substituents.

Hammett Constants for Fluorine:

The position of the fluorine atom on the benzene ring significantly influences its Hammett constant.

| Substituent | σ_meta | σ_para |

| -F | +0.34 | +0.06 |

| -CF₃ | +0.43 | +0.54 |

| -OCF₃ | +0.38 | +0.35 |

Table 1: Hammett constants for common fluorine-containing substituents.[18]

The positive σ_meta value for fluorine reflects its strong inductive electron-withdrawing effect. The smaller positive σ_para value is a result of the competing electron-donating resonance effect, which partially offsets the inductive effect.

Reactivity of Fluorinated Benzoyl Chlorides: A Tale of Two Effects

The dual electronic nature of fluorine substitution directly impacts the reactivity of the benzoyl chloride moiety in key chemical transformations.

5.1. Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a fundamental reaction of benzoyl chlorides.[19][20] The reaction proceeds via a two-step addition-elimination mechanism.

Mechanism of Nucleophilic Acyl Substitution

Caption: Mechanism of Nucleophilic Acyl Substitution.

Fluorine substitution generally enhances the rate of nucleophilic acyl substitution. The strong inductive electron-withdrawing effect of fluorine makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This effect is particularly pronounced when fluorine is in the ortho or para position. Even though acyl fluorides are more stable than their chloride counterparts, they are still valuable intermediates for nucleophilic acyl substitution.[21]

5.2. Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[22][23][24]

Mechanism of Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts Acylation.

The electronic effect of fluorine on the benzoyl chloride reactant in a Friedel-Crafts reaction is more nuanced. While the inductive effect of fluorine makes the carbonyl carbon more positive, it also deactivates the aromatic ring of the benzoyl chloride itself towards potential side reactions. The primary role of the benzoyl chloride is to act as the electrophile precursor. The electron-withdrawing nature of fluorine can influence the stability of the intermediate acylium ion. Theoretical calculations have shown that a p-fluoro substituent can destabilize a benzoyl cation.[25] However, in practical terms, fluorinated benzoyl chlorides are effective reagents in Friedel-Crafts acylations. For instance, 4-fluorobenzoyl chloride has been successfully used in the synthesis of aminobenzophenone derivatives via Friedel-Crafts benzoylation.[26]

Conclusion: A Powerful Tool for Molecular Design

The substitution of fluorine on benzoyl chloride derivatives offers a powerful and versatile strategy for fine-tuning the electronic properties and reactivity of these important synthetic intermediates. The interplay between fluorine's strong inductive electron withdrawal and its capacity for resonance donation provides a level of control that is crucial in the design of new pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of these electronic effects, as outlined in this guide, is essential for any researcher or scientist working in these fields. By leveraging the unique properties of fluorine, we can continue to develop novel molecules with enhanced performance and desired characteristics.

References

-

The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis. [Link]

-

O'Hagan, D. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Synthesis of 2-fluorobenzoyl chloride. PrepChem.com. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(12), 1969-1984. [Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

-

Jadhav, S., & Ghorab, M. M. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 991. [Link]

-

4-Fluorobenzoyl Chloride. Anshul Specialty Molecules. [Link]

-

Synthesis of p-Fluorobenzoyl Chloride. (2010). Semantic Scholar. [Link]

- Preparation method for o-fluorobenzoyl chloride. (2016).

-

Fluorobenzyl Chloride Series. Sparrow Chemical. [Link]

-

Dey, D., Bhandary, S., Thomas, S. P., Spackman, M. A., & Chopra, D. (2016). Scheme 1 Benzoyl chloride and its fluorinated analogues. ResearchGate. [Link]

-

Johansen, T. H., Dahl, P. I., & Hagen, K. (2013). Molecular conformational structures of 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride by gas electron diffraction and normal coordinate analysis aided by quantum chemical calculations. Structural Chemistry, 24(3), 789-805. [Link]

-

3-Fluorobenzoyl chloride. PubChem. [Link]

-

Scott, R. T. W., & Slawin, A. M. Z. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. National Institutes of Health. [Link]

-

Hammett equation. Wikipedia. [Link]

-

Hammett correlations corresponding to fluorination of... (n.d.). ResearchGate. [Link]

-

Bentley, T. W., & Llewellyn, G. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6674-6691. [Link]

-

Spratt, M. P., & Dorn, H. C. (1991). p-fluorobenzoyl chloride for characterization of active hydrogen functional groups by fluorine-19 nuclear magnetic resonance spectrometry. Analytical Chemistry, 63(24), 2969-2972. [Link]

-

Friedel-Crafts Reaction. (n.d.). [Link]

-

Apostolova, E., & Tsoncheva, T. (2018). Reactivity in Friedel–Crafts aromatic benzylation: the role of the electrophilic reactant. Structural Chemistry, 29(4), 1139-1149. [Link]

-

Comparative reactivity between 4‐fluorobenzoyl fluoride (2 d) and... (n.d.). ResearchGate. [Link]

-

Characterization of the prepared compounds. The Royal Society of Chemistry. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]

-

Igarashi, T., et al. (2018). The effect of chlorine and fluorine substitutions on tuning the ionization potential of benzoate-bridged paddlewheel diruthenium(ii, ii) complexes. Dalton Transactions, 47(34), 11846-11855. [Link]

-

Propose mechanisms for the nucleophilic acyl substitutions to for... (n.d.). Pearson+. [Link]

-

Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]

-

Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

-

Lim, H., & Yoon, T. P. (2022). Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ Generated Acyl Fluorides. Organic Letters, 24(1), 249-253. [Link]

-

Hammett constants σ for fluoro-substituents. (n.d.). ResearchGate. [Link]

-

Tran, P. H., et al. (2012). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Synthetic Communications, 42(6), 888-897. [Link]

-

Svejstrup, T. D., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 87(9), 6295-6302. [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. [Link]

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Creary, X., Chormanski, K., Peirats, G., & Renneburg, C. (2017). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. The Journal of Organic Chemistry, 82(11), 5694-5704. [Link]

- Preparation method for 4-fluorobenzoyl chloride. (2014).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. 4-Fluorobenzoyl Chloride [anshulchemicals.com]

- 5. sparrow-chemical.com [sparrow-chemical.com]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. prepchem.com [prepchem.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. CN106008197A - Preparation method for o-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 11. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 12. 4-Fluorobenzoyl chloride(403-43-0) 1H NMR [m.chemicalbook.com]

- 13. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR spectrum [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. acs.figshare.com [acs.figshare.com]

- 16. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 17. Hammett equation - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Propose mechanisms for the nucleophilic acyl substitutions to for... | Study Prep in Pearson+ [pearson.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Friedel-Crafts Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 23. byjus.com [byjus.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Fidelity Amide Coupling of 3,4-Dichloro-2-fluorobenzoyl Chloride

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This Application Note details the optimized protocols for utilizing 3,4-Dichloro-2-fluorobenzoyl chloride (CAS: [Relevant CAS if available, otherwise generic structure reference]) in amide coupling reactions. This reagent is a critical building block in the synthesis of benzoylurea insecticides (e.g., Novaluron) and fluorinated kinase inhibitors.

The Challenge: While standard acid chlorides are routine, this specific scaffold presents unique electronic and steric challenges:

-

Electronic Activation: The ortho-fluorine atom (C2) and the meta/para-dichloro pattern create a highly electron-deficient carbonyl carbon. This increases electrophilicity, making the reagent hyper-reactive toward nucleophiles but also extremely prone to hydrolysis.

-

Regioselectivity Risks: Under elevated temperatures or with strong nucleophiles, the C2-fluorine is susceptible to Nucleophilic Aromatic Substitution (

), potentially leading to cyclization side-products rather than the desired amide.

The Solution: This guide presents two validated methods: Method A (Anhydrous) for high-value pharmaceutical intermediates, and Method B (Schotten-Baumann) for robust scale-up.

Pre-Reaction Strategic Planning

Electronic Analysis & Reactivity Profile

| Feature | Electronic Effect | Practical Implication |

| C1-Carbonyl | Primary Electrophile | High Reactivity: Reaction is often exothermic. Requires cooling (0°C) to prevent runaway side reactions. |

| C2-Fluorine | Inductive (-I) Withdrawal | Hydrolysis Risk: Significantly increases the rate of moisture attack. Solvents must be dry (<50 ppm |

| C3,4-Chlorine | Inductive/Resonance | Lipophilicity: Increases |

Safety & Handling (Lachrymator Alert)

-